(-)-Ternatin

Adipogenesis Metabolic disease Structure-activity relationship

(-)-Ternatin is a highly N-methylated cyclic heptapeptide natural product first isolated from the mushroom Coriolus versicolor. It is characterized by a distinct macrocyclic architecture comprising seven amino acid residues, including non-proteinogenic D-amino acids and β-hydroxy-leucine, which confer a rigid, cell-permeable conformation.

Molecular Formula C37H67N7O8
Molecular Weight 738.0 g/mol
Cat. No. B8055002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Ternatin
Molecular FormulaC37H67N7O8
Molecular Weight738.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
InChIInChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
InChIKeyZMFVAIFXJWEOMH-PTPSPKLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Ternatin Procurement Guide: A Cyclic Heptapeptide with Dual Anti-Adipogenic and Antiproliferative Activity


(-)-Ternatin is a highly N-methylated cyclic heptapeptide natural product first isolated from the mushroom Coriolus versicolor [1]. It is characterized by a distinct macrocyclic architecture comprising seven amino acid residues, including non-proteinogenic D-amino acids and β-hydroxy-leucine, which confer a rigid, cell-permeable conformation [2]. The compound has garnered sustained interest for its ability to inhibit adipogenesis in 3T3‐L1 murine adipocytes at low nanomolar concentrations, while also exhibiting cytotoxic activity against a broad panel of cancer cell lines through a mechanism that targets the eukaryotic translation elongation factor 1A (eEF1A) ternary complex [3]. This dual pharmacological profile distinguishes (-)-Ternatin from many other cyclic peptide natural products, making it a valuable chemical probe for metabolic and oncology research programs.

Why (-)-Ternatin Cannot Be Replaced by Generic eEF1A or Adipogenesis Inhibitors


Substituting (-)-Ternatin with another eEF1A-targeting natural product such as didemnin B, or with a generic anti-adipogenic agent, is not scientifically justified. Despite converging on the same eEF1A ternary complex, didemnin B and the ternatin family exhibit fundamentally different binding kinetics, conformational trapping mechanisms, and downstream cellular consequences [1]. Moreover, the anti-adipogenic activity of (-)-Ternatin is exquisitely sensitive to single-residue modifications that leave its cytotoxicity intact, demonstrating that the two pharmacological activities are driven by distinct structure–activity relationships that cannot be inferred from class-level homology [2]. These compound-specific features have direct implications for experimental reproducibility, target deconvolution studies, and the interpretation of in vivo pharmacology.

(-)-Ternatin Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Anti-Adipogenic Potency: (-)-Ternatin vs. [l-Ala4]Ternatin and [D-Leu7]Ternatin in 3T3-L1 Adipocytes

(-)-Ternatin inhibits fat accumulation in 3T3-L1 murine adipocytes with an EC50 of 20 nM (IC50 ~27 nM), whereas the single-residue analog [l-Ala4]ternatin is completely inactive at all concentrations tested, providing a definitive on-target negative control [1]. Similarly, the epimer [D-Leu7]ternatin retains inhibitory activity but with significantly reduced effectiveness compared to the parent compound, confirming that stereochemistry at each residue is critical for full pharmacological activity [2].

Adipogenesis Metabolic disease Structure-activity relationship

Antiproliferative Potency: (-)-Ternatin vs. Ternatin-4 Across a 21-Cell-Line Cancer Panel

In HCT116 colorectal cancer cells, (-)-Ternatin inhibits proliferation with an IC50 of 71 ± 10 nM, while the synthetic variant ternatin-4 achieves an IC50 of 4.6 ± 1.0 nM, representing a ~15-fold increase in potency [1]. Across a panel of 21 cancer cell lines derived from solid and hematological tumors, ternatin-4 is 20-fold to >500-fold more potent than (-)-Ternatin, with a strong Spearman correlation (ρ = 0.84, p<0.0001) confirming a shared mechanism of action [1]. The inactive analog ternatin-4-Ala shows no effect up to 10 μM, providing a matched negative control [1].

Cancer Translation elongation Antiproliferative

Drug-Target Residence Time: Ternatin-4 vs. Didemnin B–Dissociation Kinetics from the eEF1A·Ribosome Complex

Single-molecule fluorescence imaging reveals that didemnin B dissociates ~25-fold slower than ternatin-4 from stalled elongation complexes upon washout (apparent dissociation rate ~2 × 10⁻⁴ s⁻¹ for didemnin B vs. ~5 × 10⁻³ s⁻¹ for ternatin-4) [1]. Consistent with this kinetic difference, aa-tRNA fully accommodates into the ribosomal A-site ~8.5-fold faster in the presence of saturating ternatin-4 compared to saturating didemnin B (6 × 10⁻⁴ s⁻¹ vs. 7 × 10⁻⁵ s⁻¹) [1]. These data establish that, despite sharing a common allosteric binding site on eEF1A, the two natural products impose mechanistically distinct constraints on the conformational dynamics of the eukaryotic ribosome during translation elongation [1].

Translation inhibition Single-molecule FRET Drug-target residence time

Selective Induction of eEF1A Degradation: Ternatin vs. Didemnin B

Ternatin induces ubiquitination and proteasome-dependent degradation of its own target, eEF1A, a phenomenon not observed with the structurally unrelated eEF1A inhibitor didemnin B [1]. The EC50 for ternatin-4-induced eEF1A degradation has been reported at approximately 8 nM in cell-based assays, while didemnin B treatment does not reduce eEF1A protein levels even at supramaximal inhibitory concentrations [1][2]. Degradation is blocked by proteasome inhibitors, implying engagement of an as-yet uncharacterized ubiquitin ligase pathway specifically downstream of ternatin-trapped ribosomes [1].

Targeted protein degradation Ribosome quality control Ubiquitin-proteasome system

In Vivo Anti-Obesity Efficacy: (-)-Ternatin in Diet-Induced Obese Mice vs. Vehicle Control

In a diet-induced obesity mouse model, (-)-Ternatin administered at 5 mg/kg/day significantly suppressed both body weight gain and fat accumulation compared to vehicle-treated controls [1]. This in vivo efficacy is not reproduced by the inactive analog [l-Ala4]ternatin, which shows no effect on adipocyte differentiation markers in vitro, confirming that the anti-adipogenic activity of (-)-Ternatin is stereochemistry-dependent and target-mediated [2]. No other natural product eEF1A inhibitor (didemnin B, nannocystin A) has been reported to reduce fat mass in vivo, suggesting that the in vivo anti-adipogenic activity may be a differentiated feature of the ternatin scaffold.

Obesity In vivo pharmacology Metabolic syndrome

(-)-Ternatin Application Scenarios: Where the Evidence Supports Prioritized Procurement


Anti-Adipogenic Target Deconvolution Using a Validated Inactive Control

Investigators studying the molecular mechanisms of adipogenesis can pair (-)-Ternatin with its inactive analog [l-Ala4]ternatin to unambiguously distinguish target-mediated effects from off-target cytotoxicity. The >370-fold activity differential between the two compounds in the 3T3-L1 differentiation assay [1] provides a built-in negative control that is essential for affinity-based target identification (e.g., photo-affinity labeling or thermal proteome profiling) and for validating hits from genetic screens.

Translation Elongation Inhibition with Reversible Kinetics for Pulse-Chase Experiments

For researchers studying the dynamics of protein synthesis, the ternatin scaffold offers rapid and reversible inhibition of translation elongation, as demonstrated by the ~25-fold faster dissociation rate of ternatin-4 compared to didemnin B in single-molecule washout experiments [2]. This kinetic property enables pulse-chase experimental designs (e.g., inhibitor washout followed by metabolic labeling) that are not feasible with the essentially irreversible didemnin B, making (-)-Ternatin and its analogs the eEF1A inhibitors of choice for time-resolved translation studies.

Ribosome-Associated Quality Control and Targeted Protein Degradation Research

(-)-Ternatin is currently the only eEF1A inhibitor demonstrated to trigger ubiquitination and proteasome-dependent degradation of eEF1A itself, with an EC50 of approximately 8 nM [3]. This unique pharmacological property makes it an indispensable chemical probe for studying the intersection of ribosome stalling, translational quality control, and the ubiquitin-proteasome system—a mechanistic dimension that is entirely absent from didemnin B and other eEF1A ligands.

In Vivo Metabolic Disease Models Requiring Dual Anti-Adipogenic and Antiproliferative Activity

(-)-Ternatin is the only eEF1A-targeting cyclic peptide with peer-reviewed evidence of in vivo efficacy in reducing body weight gain and fat accumulation in diet-induced obese mice at 5 mg/kg/day [4]. This dual in vivo profile—anti-adipogenic activity combined with cancer cell cytotoxicity—positions (-)-Ternatin as a unique tool compound for preclinical studies exploring the therapeutic potential of translation elongation inhibition in metabolic disorders with cancer comorbidity.

Technical Documentation Hub

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